molecular formula C25H26N2O4 B2446390 2-(3-Morpholinopropyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 844827-23-2

2-(3-Morpholinopropyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2446390
CAS No.: 844827-23-2
M. Wt: 418.493
InChI Key: HSYKLCUASSQWHL-UHFFFAOYSA-N
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Description

2-(3-Morpholinopropyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines morpholine, tolyl, and chromeno-pyrrole moieties

Properties

IUPAC Name

1-(4-methylphenyl)-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4/c1-17-7-9-18(10-8-17)22-21-23(28)19-5-2-3-6-20(19)31-24(21)25(29)27(22)12-4-11-26-13-15-30-16-14-26/h2-3,5-10,22H,4,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYKLCUASSQWHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=CC=CC=C5C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Morpholinopropyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-pyrrole core, followed by the introduction of the morpholinopropyl and p-tolyl groups. Common reagents used in these reactions include bromine, sodium hydride, and various solvents such as dichloromethane and ethanol. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Morpholinopropyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine or tolyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its pharmacological properties. Notably, derivatives of similar structures have shown promise in the following areas:

  • Anticancer Activity : Research indicates that compounds with a similar chromeno-pyrrole structure exhibit cytotoxic effects against various cancer cell lines. For instance, studies have highlighted the ability of these compounds to induce apoptosis in cancer cells through the modulation of apoptotic pathways .
  • Antimicrobial Properties : The presence of nitrogen heterocycles in the structure enhances antimicrobial activity. Compounds derived from chromeno-pyrroles have demonstrated effectiveness against a range of bacterial and fungal pathogens .
  • Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation markers in vitro and in vivo, suggesting their use in treating inflammatory diseases .

Case Studies

  • Synthesis and Evaluation of Anticancer Activity :
    • A study synthesized several derivatives of 2-(3-Morpholinopropyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione and evaluated their cytotoxicity against human cancer cell lines. Results indicated that specific modifications to the side chains significantly enhanced anticancer potency compared to the parent compound .
  • Antimicrobial Screening :
    • Another investigation focused on the antimicrobial efficacy of synthesized derivatives. The study employed disk diffusion methods to assess activity against Gram-positive and Gram-negative bacteria. Results revealed that certain derivatives exhibited significant inhibition zones, indicating strong antimicrobial potential .

Material Science Applications

The unique structural features of 2-(3-Morpholinopropyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione also lend it utility in material science:

  • Organic Electronics : Due to its conjugated system, this compound can be explored as a potential organic semiconductor. Preliminary studies suggest that it may be suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its favorable electronic properties .

Summary of Findings

Application AreaKey Findings
Medicinal ChemistryExhibits anticancer, antimicrobial, and anti-inflammatory activities
Material SciencePotential use as an organic semiconductor in OLEDs and OPVs

Mechanism of Action

The mechanism of action of 2-(3-Morpholinopropyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit the activity of certain enzymes involved in disease progression or activate receptors that promote beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Morpholinopropyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • Naphtho[2,3-c]thiophene-4,9-dione-based compounds
  • Dithieno[3,2-b:2′,3′-d]pyrrole-based compounds

Uniqueness

2-(3-Morpholinopropyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific combination of functional groups and structural features

Biological Activity

2-(3-Morpholinopropyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, summarizing relevant research findings, case studies, and data tables.

The compound features a complex structure that includes a chromeno-pyrrole framework. Its molecular weight is approximately 367.45 g/mol, indicating significant potential for interactions with biological targets.

Synthesis

The synthesis of 2-(3-Morpholinopropyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been achieved through various multicomponent reactions. The methods typically involve the reaction of appropriate aldehydes with morpholine and other reactants under controlled conditions to yield high-purity products with good yields (43-86%) .

Antimicrobial Activity

Studies have shown that derivatives of chromeno[2,3-c]pyrroles exhibit notable antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds similar to 2-(3-Morpholinopropyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione have demonstrated significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, comparable to standard antibiotics like gentamicin .
  • Antifungal Activity : Some derivatives have also shown antifungal properties against common pathogens.

Anticancer Activity

Recent studies have indicated that the compound may possess anticancer properties:

  • Cell Proliferation Inhibition : In vitro assays revealed that compounds with similar structural motifs inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) by inducing cell cycle arrest .
  • Mechanism of Action : Molecular docking studies suggest that these compounds interact with key kinases involved in cancer progression, such as CDK2 and GSK3 .

Data Summary

Biological ActivityTarget Organisms/CellsEffectiveness
AntibacterialStaphylococcus aureus, Escherichia coliComparable to gentamicin
AntifungalVarious fungal strainsSignificant inhibition
AnticancerMCF-7 (breast), A549 (lung)Cell cycle arrest observed

Case Studies

  • Antibacterial Study : A study conducted on a series of chromeno[2,3-c]pyrrole derivatives found that modifications at the p-tolyl position enhanced antibacterial activity significantly. The study utilized both qualitative and quantitative methods to evaluate efficacy against Gram-positive and Gram-negative bacteria .
  • Anticancer Evaluation : In another investigation, a library of pyrrole-based compounds was screened for anticancer activity. The results indicated that compounds similar to 2-(3-Morpholinopropyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibited potent inhibition against specific cancer cell lines through apoptosis induction mechanisms .

Q & A

Q. Key Steps :

  • Reagent Addition : Sequential addition of aldehyde, amine, and dioxobutanoate in dry ethanol.
  • Reaction Monitoring : TLC to track progress over 20 hours.
  • Isolation : Precipitation or vacuum concentration followed by ethanol crystallization.

How can substituent diversity be systematically explored in the synthesis of this compound?

Advanced
Substituent diversity is achieved by varying:

  • Aryl aldehydes : 26 examples (e.g., p-tolualdehyde, fluorophenyl derivatives) .
  • Primary amines : 27 examples (e.g., morpholinopropylamine, pyridinylmethylamines) .
  • Dioxobutanoates : 9 derivatives with varying hydroxylphenyl substituents .

Q. Methodological Considerations :

  • Compatibility : Electron-withdrawing/donating groups on aldehydes influence cyclization efficiency.
  • Solvent Optimization : Ethanol or dioxane at 80 °C ensures compatibility with polar substituents .

What analytical techniques are critical for characterizing this compound?

Q. Basic

  • NMR/IR : Confirm core structure (e.g., lactam carbonyl at ~183 ppm in ¹³C NMR, morpholine protons at δ 2.4–3.5) .
  • X-ray Diffraction (XRD) : Resolve stereochemistry and crystal packing (e.g., dihedral angles between chromene and pyrrole moieties) .
  • Mass Spectrometry : Validate molecular weight (e.g., exact mass 367.121 Da for related derivatives) .

How do reaction conditions (e.g., stoichiometry, solvent) impact yield and purity?

Q. Advanced

  • Hydrazine Stoichiometry : Excess hydrazine (5–7 eq.) in dioxane at 80 °C maximizes ring-opening yields for derivatives (e.g., 70–85% for pyrazol-6(1H)-ones) .
  • Solvent Effects : Ethanol favors multicomponent cyclization, while dioxane enhances solubility of bulky substituents .
  • Acid Catalysis : Acetic acid (1 mL) accelerates imine formation without side reactions .

What strategies address low yields in multicomponent syntheses of this scaffold?

Q. Advanced

  • Stepwise Optimization : Pre-form the Schiff base (aldehyde + amine) before adding dioxobutanoate to reduce competing pathways .
  • Microwave Assistance : Pilot studies suggest reduced reaction time (2–4 hours vs. 20 hours) for analogous chromenopyrroles .
  • Purification : Crystallization from ethanol/water mixtures improves purity to >95% without chromatography .

How can computational modeling aid in predicting biological activity?

Q. Advanced

  • Docking Studies : Target TRIF pathway proteins (e.g., TLR3/4) using AV-C analogs (e.g., fluorophenyl derivatives) as templates .
  • QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with agonist activity for library prioritization .

What contradictions exist in reported synthetic protocols for this scaffold?

Q. Data Contradiction Analysis

  • Amine Reactivity : Morpholinopropylamine vs. pyridinylmethylamines show divergent cyclization rates (20 h vs. 15 h), likely due to steric effects .
  • Yields : Substituents with strong electron-withdrawing groups (e.g., nitro) reduce yields by 15–20% compared to electron-donating groups .

Resolution : Pre-screening substituents via DFT calculations (e.g., nucleophilicity indices) to predict compatibility .

How can structural derivatives be synthesized for SAR studies?

Q. Advanced

  • Ring-Opening : Treat with hydrazine hydrate to generate 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones .
  • Post-Functionalization : Alkylate the morpholine nitrogen or introduce fluorophenyl groups via Suzuki coupling .

What in vitro assays are suitable for evaluating biological activity?

Q. Methodological Guidance

  • TRIF Pathway Activation : Luciferase reporter assays in HEK293 cells (validated for AV-C analogs) .
  • Antiviral Screening : Dose-dependent inhibition of Zika/Chikungunya replication in Vero cells (EC₅₀ determination) .

How can crystallization conditions be optimized for X-ray-quality crystals?

Q. Advanced

  • Solvent Pair Screening : Ethanol/water (7:3) or acetonitrile/dichloromethane gradients .
  • Temperature Gradients : Slow cooling from 60 °C to 4 °C over 48 hours .

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